molecular formula C11H14FN B1441093 7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline CAS No. 1187933-43-2

7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No. B1441093
M. Wt: 179.23 g/mol
InChI Key: KTAVEICIDOECMM-UHFFFAOYSA-N
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Description

“7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline” is a chemical compound with the molecular formula C11H14FN . It is a derivative of tetrahydroquinoline, which is a reagent used in the synthesis of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides displaying fungicidal activity .

Scientific Research Applications

Interaction with Lysozyme

7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline has been investigated for its interaction with lysozyme, which is essential in understanding drug-protein interactions. The study utilized spectrophotometric methods and molecular docking to confirm the interaction and explored the importance of the fluorine atom in this context (Hemalatha et al., 2016).

Crystal Structure Analysis

The crystal structure of a similar compound, 7-(4-fluorophenyl)-5,6,7,14-tetrahydroquinolino[4,3-b]benzo[f]-quinolin-6-one N,N-dimethylformamide solvate, was determined using X-ray diffraction. This provides insights into the molecular configuration and potential applications of related compounds (Wang et al., 2006).

Antioxidative or Prooxidative Effects

A study on 7-Fluoro-4-hydroxyquinoline, a related compound, investigated its antioxidative and prooxidative effects on free-radical-initiated hemolysis of erythrocytes. This research contributes to understanding the potential therapeutic or harmful effects of such compounds (Liu et al., 2002).

Synthesis and Cytotoxicity Evaluation

The synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives, which includes 7-fluoro-quinolin-4-yl derivatives, have been conducted. This research aims at developing new classes of anticancer agents (Zhang et al., 2007).

Fluorescent Properties and Antioxidant Activity

A study on the synthesis, fluorescent properties, antioxidant activity, and cytotoxicity evaluation of benzene-fluorinated 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones provides insights into the potential application of such compounds in imaging and therapeutic areas (Politanskaya et al., 2015).

properties

IUPAC Name

7-fluoro-4,4-dimethyl-2,3-dihydro-1H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c1-11(2)5-6-13-10-7-8(12)3-4-9(10)11/h3-4,7,13H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAVEICIDOECMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC2=C1C=CC(=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901231291
Record name 7-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901231291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

CAS RN

1187933-43-2
Record name 7-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187933-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901231291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
7-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

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